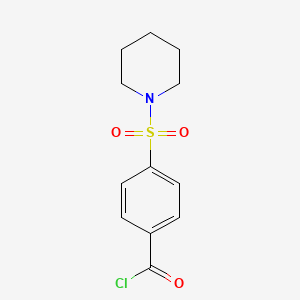
4-(Piperidin-1-ylsulfonyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound has a molecular weight of 287.77 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzoyl chloride . It is stored at room temperature in an inert atmosphere . The synthesis process involves reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H14ClNO3S . The InChI code for the compound is 1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 287.76 g/mol . The compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 6 . The compound’s water solubility is calculated to be 0.0713 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis of N-Substituted Derivatives : Derivatives of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride have been synthesized and evaluated for their anti-bacterial properties, showing moderate to potent activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Synthesis for Medicinal Chemistry : A study focused on the synthetic approach for 4-(trifluoromethoxy)piperidine derivatives, which are important building blocks in medicinal chemistry, demonstrating the versatility of piperidine derivatives including those related to this compound (Logvinenko et al., 2021).
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, which include this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Certain derivatives have shown potent inhibition, useful in the development of antidementia agents (Sugimoto et al., 1990).
Chemical Properties and Applications
- Spectral Analysis and Enzyme Inhibition : A study on 1,3,4-Oxadiazole bearing compounds, including derivatives of this compound, focused on their synthesis, spectral analysis, and evaluation against butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into the binding affinity and ligand orientation in the active sites of human BChE protein (Khalid et al., 2016).
Antimicrobial and Antiviral Research
- Antimicrobial Activity Against Pathogens : Piperidine derivatives, including 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, were synthesized and evaluated for antimicrobial activity against bacterial and fungal pathogens. These studies highlight the potential of such compounds in agricultural applications, particularly in protecting crops like tomatoes from pathogens (Vinaya et al., 2009).
- Antiviral Activity Studies : Piperidine derivatives have been investigated for their antiviral activity, specifically against herpes simplex viruses (HSV-1), demonstrating the broad spectrum of biological activities of these compounds (Abdel‐Aziza et al., 2010).
Radiochemistry Applications
- Radioiodination for Receptor Ligands : Research in radiochemistry has explored the use of piperidine derivatives for the synthesis of sigma-1 receptor ligands. These studies are important for understanding and developing new diagnostic and therapeutic tools in nuclear medicine (Sadeghzadeh et al., 2014).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAXEYPEKABWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)
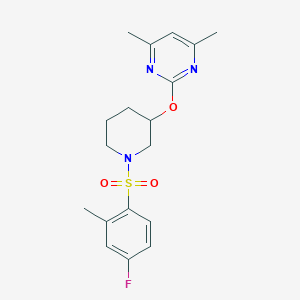
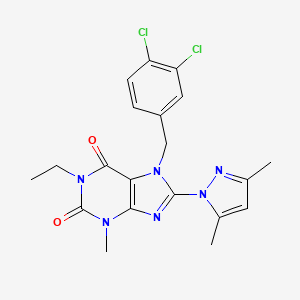
![1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2454216.png)
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2454217.png)
![2-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)
![3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2454221.png)
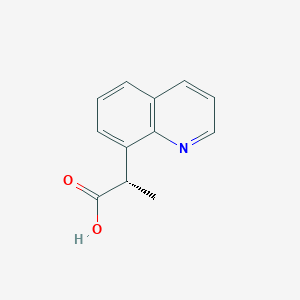
![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)
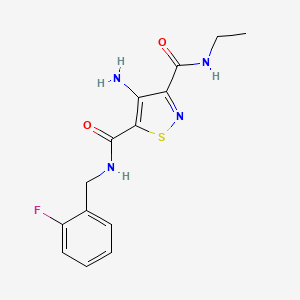
![(4-(benzylthio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2454227.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)
![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)